![molecular formula C18H20N2O2 B11832817 2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one CAS No. 66113-89-1](/img/structure/B11832817.png)
2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is a complex organic compound that belongs to the quinoline family. This compound is known for its unique structural features, which include a quinoline ring system substituted with a methoxy group and a quinuclidinone moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the methoxy group at the 6-position. The quinuclidinone moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinuclidinone moiety to quinuclidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, quinuclidine compounds, and substituted quinolines, each with distinct chemical and biological properties .
Scientific Research Applications
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, it may interact with cellular receptors or enzymes, modulating signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: A naturally occurring alkaloid with a similar quinoline structure, used to treat malaria.
Chloroquine: A synthetic derivative of quinine, also used as an antimalarial agent.
Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and quinuclidinone moieties differentiate it from other quinoline derivatives, providing unique properties that can be exploited in various applications .
Properties
CAS No. |
66113-89-1 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C18H20N2O2/c1-22-14-2-3-16-15(11-14)13(4-7-19-16)10-17-18(21)12-5-8-20(17)9-6-12/h2-4,7,11-12,17H,5-6,8-10H2,1H3 |
InChI Key |
SBNRLVLHENTIKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3C(=O)C4CCN3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)
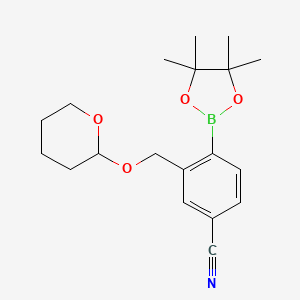

![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
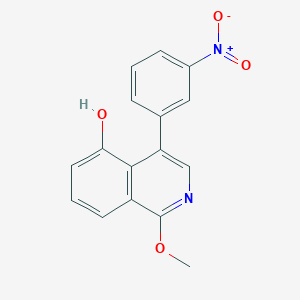
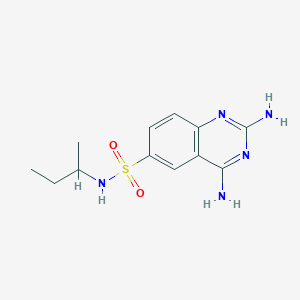
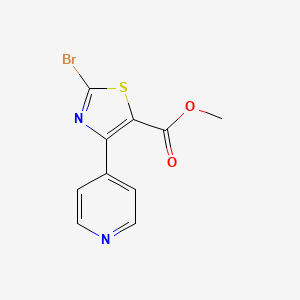

![Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
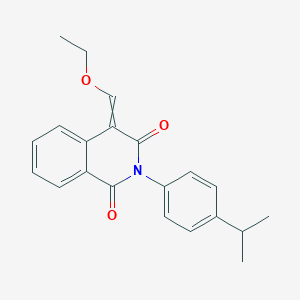
![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
